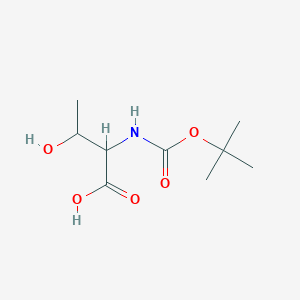

Boc-Thr-OH

Descripción

The exact mass of the compound Boc-L-threonine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHOYOCAAURYRL-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-18-9, 86748-77-8 | |

| Record name | N-tert-Butoxycarbonyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-butyloxycarbonyl)-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Boc-L-threonine (Boc-Thr-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-α-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in peptide synthesis and drug discovery.

Core Chemical Properties and Structure

N-α-Boc-L-threonine is an N-terminally protected form of the essential amino acid L-threonine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1]

Structure:

The IUPAC name for this compound is (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid. The molecule possesses two chiral centers, leading to its specific stereochemistry.

SMILES String: C--INVALID-LINK----INVALID-LINK--C(O)=O

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2592-18-9 | [2][3][4] |

| Molecular Formula | C₉H₁₇NO₅ | [5] |

| Molecular Weight | 219.24 g/mol | [6] |

| Melting Point | 80-82 °C (lit.) | [2][6][7] |

| Boiling Point | 360.05°C (rough estimate) | [6] |

| Optical Rotation [α]20/D | -8.5 ± 1°, c = 1% in acetic acid | [6] |

| pKa (Predicted) | 3.60 ± 0.10 | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2][7] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of L-threonine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The following is a representative protocol adapted from literature procedures.[7][8]

Materials:

-

L-Threonine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Tert-butyl acetate or Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether or Hexane (B92381)

Procedure:

-

Reaction Setup: Dissolve L-threonine in an aqueous solution of potassium bicarbonate or sodium bicarbonate with stirring.[7][8]

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate in portions over several hours at room temperature.[7][8] The reaction is typically stirred for an extended period (e.g., overnight or for a few days) to ensure completion.[7]

-

Work-up: After the reaction is complete, adjust the pH of the mixture to approximately 3 with a dilute solution of hydrochloric acid.[8] This will protonate the carboxylic acid.

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as tert-butyl acetate or ethyl acetate.[8] Repeat the extraction multiple times to maximize yield.

-

Drying and Evaporation: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.[8] Filter off the drying agent and remove the solvent under reduced pressure.

-

Crystallization: The resulting crude product can be crystallized by adding a non-polar solvent like petroleum ether or hexane and stirring.[8]

-

Isolation and Drying: Collect the crystalline product by filtration and dry it under vacuum to obtain pure this compound.[8]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound was not found in the search results, the general features can be predicted.

-

¹H NMR: Expected signals would include a doublet for the methyl group protons of the threonine side chain, multiplets for the α- and β-protons, a broad singlet for the amine proton, and a large singlet for the nine equivalent protons of the Boc group.

-

¹³C NMR: Expected signals would include carbons of the methyl, α-carbon, β-carbon, the carboxylic acid carbonyl, the urethane (B1682113) carbonyl of the Boc group, and the quaternary and methyl carbons of the Boc group. Studies on similar N-Boc protected amino acids show that the chemical shifts of the carbonyl carbons can be influenced by solvent polarity and intramolecular hydrogen bonding.[9]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Boc-protected amino acids.[10] The increased hydrophobicity due to the Boc group allows for good retention and separation on C18 columns.[10]

General HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[11]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[11]

-

Gradient: A linear gradient, for instance, from 5% to 65% Mobile Phase B over 30 minutes, can be a suitable starting point.[11]

-

Flow Rate: 1.0 mL/min.[11]

Mandatory Visualizations

Synthesis and Purification Workflow for this compound

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-L-Threonine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 8. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-tert-butoxycarbonyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-threonine (Boc-L-threonine), a critical building block in peptide synthesis and pharmaceutical development. The primary focus of this document is the widely employed method of protecting the amino group of L-threonine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Core Synthesis Strategy: N-protection with Di-tert-butyl Dicarbonate

The most common and efficient method for the synthesis of N-Boc-L-threonine involves the reaction of L-threonine with di-tert-butyl dicarbonate in the presence of a base.[1][2] The Boc group serves as an acid-labile protecting group for the amine, preventing its participation in undesired side reactions during subsequent synthetic steps, particularly in peptide synthesis.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the amino group of L-threonine attacks one of the carbonyl carbons of the Boc anhydride.[5][6][7] The resulting tetrahedral intermediate collapses, eliminating a tert-butoxycarboxylate anion which then decomposes into the volatile byproducts, carbon dioxide and tert-butanol, driving the reaction to completion.[3][7]

Data Presentation: A Comparative Analysis of Reaction Conditions

The successful synthesis of N-Boc-L-threonine is influenced by several factors including the choice of base, solvent, reaction temperature, and reaction time. The following table summarizes quantitative data from various reported protocols, offering a comparative view of different reaction conditions and their corresponding yields.

| L-threonine (equiv.) | Di-tert-butyl dicarbonate (equiv.) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.0 | 1.46 | Sodium bicarbonate (1.54) | Methanol/Water | Room Temp. | 72 | 99 | [8] |

| 1.0 | 1.0 | Sodium bicarbonate (3.0) | THF/Water (1:1) | 0 to Room Temp. | 10 | High | [9] |

| 1.0 | 1.1 | Triethylamine (1.5) | Dioxane/Water (1:1) | Room Temp. | 2 | Excellent | [10] |

| 1.0 | 1.5 | Triethylamine or DIPEA (3.0) | Water/THF (2:1) | 0 to Room Temp. | 6 | High | [11] |

Experimental Protocols

Below is a detailed, generalized protocol for the synthesis of N-Boc-L-threonine based on common laboratory practices.

Materials:

-

L-threonine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-threonine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-threonine (1.0 equivalent) in a mixture of water and a suitable organic solvent such as methanol, tetrahydrofuran (B95107) (THF), or dioxane.

-

Addition of Base: To the solution, add the base (e.g., sodium bicarbonate or triethylamine, 1.5-3.0 equivalents). Stir until the base is completely dissolved.

-

Addition of Di-tert-butyl dicarbonate: Cool the mixture in an ice bath (0 °C). To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.5 equivalents) either as a solid in one portion or dissolved in a small amount of the organic solvent used.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 to 72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with a non-polar organic solvent like ether or ethyl acetate to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl.

-

Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-threonine.

-

If necessary, the product can be further purified by recrystallization.

-

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the signaling pathway of the base-catalyzed N-protection of L-threonine with di-tert-butyl dicarbonate.

Caption: Mechanism of N-Boc-L-threonine synthesis.

Experimental Workflow

The logical relationship of the experimental procedure is visualized in the following workflow diagram.

Caption: General experimental workflow for Boc protection.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-L-threonine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-threonine (Boc-L-threonine), a critical reagent in synthetic organic chemistry and biochemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and use, and explores its relevance in biological signaling pathways, making it an essential resource for professionals in peptide synthesis and drug discovery.

Core Physicochemical Properties

Boc-L-threonine is an N-terminally protected form of the essential amino acid L-threonine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a cornerstone for peptide synthesis.[1]

| Property | Value | Reference |

| CAS Number | 2592-18-9 | [2][3][4] |

| Molecular Weight | 219.23 g/mol | [2] |

| Molecular Formula | C₉H₁₇NO₅ | [2][3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Purity | ≥ 98% | [5] |

| Synonyms | Boc-Thr-OH, N-Boc-L-threonine | [2][5] |

Synthesis of Boc-L-threonine: An Experimental Protocol

The following is a common and efficient method for the synthesis of Boc-L-threonine from L-threonine and di-tert-butyl dicarbonate (B1257347).[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| L-Threonine | 119.12 | 400 mg | 3.36 |

| Di-tert-butyl dicarbonate | 218.25 | 1.07 g | 4.90 |

| Sodium bicarbonate | 84.01 | 434 mg | 5.17 |

| Methanol | - | 5 mL | - |

| Water | - | 5 mL + 20 mL | - |

| Diethyl ether | - | 40 mL | - |

| Saturated aqueous sodium bisulfite | - | As needed | - |

| 2-Methyltetrahydrofuran | - | As needed | - |

| Anhydrous sodium sulfate (B86663) | - | As needed | - |

Procedure

-

Reaction Setup: In a suitable reaction vessel, dissolve 400 mg (3.36 mmol) of L-threonine in 5 mL of methanol. To this, add a solution of 434 mg (5.17 mmol) of sodium bicarbonate in 5 mL of water.

-

Addition of Boc Anhydride: Add 1.07 g (4.90 mmol) of di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 3 days.

-

Solvent Removal: After the reaction is complete, remove the solvent by vacuum distillation.

-

Work-up: Dilute the residue with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove unreacted di-tert-butyl dicarbonate.

-

Acidification and Extraction: Acidify the aqueous layer with a saturated aqueous solution of sodium bisulfite. Extract the product with 2-methyltetrahydrofuran.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo to yield Boc-L-threonine as a white solid.

This protocol typically yields around 730 mg of Boc-L-threonine, which corresponds to a 99% yield.[2]

Caption: Workflow for the synthesis of Boc-L-threonine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-threonine is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and proteomics.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS.

Boc Deprotection Protocol in SPPS

The removal of the Boc protecting group is a critical step to allow for the coupling of the next amino acid in the peptide chain.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

-

Pre-wash: Perform a short pre-wash with a 50% TFA/DCM solution for 5 minutes.

-

Deprotection: Treat the resin with a 50% TFA/DCM solution for 20-30 minutes at room temperature with shaking.[6]

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5% solution of DIEA in DCM (typically 3 times).[7]

-

Final Wash: Wash the resin again with DCM to remove excess base and prepare for the next coupling step.

Caption: Boc deprotection workflow in solid-phase peptide synthesis.

Role of Threonine in Cellular Signaling

While Boc-L-threonine is a synthetic molecule, the amino acid L-threonine is integral to numerous cellular processes, including acting as a signaling molecule. Threonine residues in proteins are common sites for post-translational modifications, particularly phosphorylation, which is a key mechanism for regulating protein function and signal transduction.

Threonine has been shown to influence major signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and mTOR (mammalian Target of Rapamycin) pathways.[3][4][5] These pathways are crucial for regulating cell growth, proliferation, and survival.

-

mTOR Pathway: Threonine can activate the mTOR signaling pathway, which is a central regulator of protein synthesis.[4] This is particularly important in tissues with high rates of protein turnover, such as skeletal muscle.[3]

-

MAPK Pathway: The MAPK pathway is involved in responding to extracellular stimuli and regulating a variety of cellular processes. Threonine can modulate this pathway, thereby influencing the intestinal immune system.[4][5]

Caption: Simplified overview of threonine's role in mTOR and MAPK signaling.

Conclusion

Boc-L-threonine is an indispensable tool in the synthesis of peptides for research and pharmaceutical development. Its well-defined properties and reliable reactivity in established protocols, such as SPPS, make it a valuable asset for chemists and biochemists. Furthermore, the biological significance of its parent amino acid, L-threonine, in critical cellular signaling pathways underscores the importance of threonine-containing peptides in biological systems and as potential therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of Boc-L-threonine in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]

- 3. Threonine | Rupa Health [rupahealth.com]

- 4. mdpi.com [mdpi.com]

- 5. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

Solubility Profile of Boc-L-Threonine in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH) in two common organic solvents used in peptide synthesis and medicinal chemistry: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility of protected amino acids like this compound is critical for optimizing reaction conditions, ensuring efficient coupling in solid-phase peptide synthesis (SPPS), and developing robust purification and formulation strategies.

Executive Summary

Boc-L-threonine is a key building block in the synthesis of peptides and other complex organic molecules. Its solubility in organic solvents is a crucial parameter for its effective use. While precise quantitative solubility data is not extensively published, this guide consolidates available information and provides a framework for its experimental determination. Qualitatively, Boc-L-Thr-OH is known to be soluble in both DMF and DCM.[1] Based on data for the analogous D-isomer, the solubility in DMF is estimated to be approximately 109.6 mg/mL.[2] For applications requiring precise solubility values, a detailed experimental protocol for determination via the shake-flask method followed by HPLC analysis is provided.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative and estimated quantitative solubility data for this compound in DMF and DCM. It is important to note that actual solubility can be influenced by factors such as the purity of the solute and solvent, temperature, and moisture content.

| Solvent | Chemical Class | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | ~109.6 | Value calculated based on the reported solubility of Boc-D-Thr-OH as "clearly soluble (1 mmole in 2 ml)".[2] The molecular weight of this compound is 219.23 g/mol . |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble[1] | Not Reported | While qualitatively described as soluble, specific quantitative data is not readily available in the literature. |

Experimental Protocols

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for determining the equilibrium solubility of this compound.

Protocol: Determination of this compound Solubility by the Shake-Flask Method

Objective: To quantitatively determine the equilibrium solubility of this compound in a specified solvent (e.g., DMF or DCM) at a controlled temperature.

Materials:

-

Boc-L-Thr-OH (high purity)

-

Solvent of interest (anhydrous, high-purity grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the use of this compound in a research and development setting.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Experimental workflow for solubility determination.

References

The Role of Boc-Thr-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of N-α-tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) in solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, presents unique considerations during peptide synthesis. This document delves into the intricacies of its protection, coupling, and potential side reactions within the Boc/Bzl strategy, offering detailed protocols and data for researchers in peptide chemistry and drug development.

Core Principles: The Boc/Bzl Strategy and Threonine Protection

Solid-phase peptide synthesis employing the Boc/Bzl strategy is a well-established and robust method, particularly for complex or lengthy peptide sequences. This strategy is predicated on a graded acid liability for the removal of protecting groups.

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This group is cleaved at each cycle of the synthesis using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected by more acid-stable groups, which are removed during the final cleavage of the peptide from the solid support. In the case of threonine, the hydroxyl group is nucleophilic and requires protection to prevent side reactions such as O-acylation during coupling. In the Boc/Bzl strategy, the standard protecting group for the threonine side chain is the benzyl (B1604629) (Bzl) ether. Therefore, the building block used in synthesis is Boc-Thr(Bzl)-OH .

The differential acid lability of the Nα-Boc group (readily cleaved by TFA) and the O-Bzl group (requiring strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for removal) is the cornerstone of this synthetic approach[1].

The Boc-SPPS Cycle for Threonine Incorporation

The incorporation of a Boc-Thr(Bzl)-OH residue into a growing peptide chain follows a cyclical four-step process: deprotection, neutralization, coupling, and washing.

Caption: General workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.

Deprotection

The Nα-Boc group is removed from the resin-bound peptide by treatment with a 50% solution of TFA in DCM. This reaction is typically complete within 30 minutes. The resulting N-terminal amine is protonated as a trifluoroacetate (B77799) salt.

Neutralization

To enable the subsequent coupling reaction, the N-terminal ammonium (B1175870) salt must be neutralized to the free amine. This is achieved by washing the resin with a hindered base, most commonly a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM[1].

An alternative and often more efficient method is in situ neutralization, where the neutralization and coupling steps are combined. In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin, minimizing the exposure time of the reactive free amine and reducing the risk of peptide aggregation[2][3][4].

Coupling of Boc-Thr(Bzl)-OH

The coupling of Boc-Thr(Bzl)-OH to the free N-terminal amine of the growing peptide chain is a critical step. Threonine, being a β-branched amino acid, can present steric hindrance, potentially leading to incomplete coupling. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high efficiency.

Common coupling strategies include:

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a cost-effective and widely used method. HOBt acts as a catalyst and suppresses racemization[5].

-

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling, making them suitable for sterically hindered amino acids like threonine[5][6].

-

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent, particularly useful for difficult couplings.

For particularly challenging couplings involving threonine, a double coupling strategy may be employed. This involves repeating the coupling step with fresh reagents to ensure the reaction goes to completion. The completeness of the coupling reaction is typically monitored using a qualitative colorimetric test, such as the Kaiser test[7][8][9].

Washing

After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents such as DCM and N,N-dimethylformamide (DMF) to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.

Quantitative Data on Coupling and Synthesis

| Parameter | Carbodiimide (DIC/HOBt) | Uronium/Aminium Salt (HBTU) | Double Coupling (HBTU) |

| Equivalents of Boc-Thr(Bzl)-OH | 3-5 | 2-4 | 2 x (2-4) |

| Equivalents of Coupling Reagent | 3-5 (DIC), 3-5 (HOBt) | 2-4 | 2 x (2-4) |

| Equivalents of Base (DIEA) | 5-7 | 4-8 | 2 x (4-8) |

| Typical Coupling Time | 1-4 hours | 30-60 minutes | 2 x (30-60 minutes) |

| Expected Coupling Efficiency | Good (>98%) | Very Good (>99%) | Excellent (>99.5%) |

| Monitoring | Kaiser Test after 1-2 hours | Kaiser Test after 30 minutes | Kaiser Test after each coupling |

Potential Side Reactions Involving Threonine

Several side reactions can occur involving the threonine residue during Boc-SPPS.

-

N-O Acyl Shift: Under the strong acidic conditions of the final HF or TFMSA cleavage, an N-to-O acyl shift can occur at serine and threonine residues. This side reaction is reversible upon treatment of the cleaved peptide with a mild base[10].

-

Dehydration (β-elimination): If the hydroxyl group of threonine is left unprotected, it can be O-acylated during the coupling step. The resulting ester can then undergo β-elimination to form a dehydroamino acid residue. The use of the benzyl protecting group on the threonine side chain effectively prevents this side reaction.

-

Racemization: While generally low for urethane-protected amino acids, some degree of racemization can occur during the activation step of coupling, particularly with prolonged activation times or the use of excess base. The addition of HOBt helps to suppress this side reaction. Specific quantitative data on the racemization of Boc-Thr(Bzl)-OH is not extensively reported, but it is not considered one of the most racemization-prone amino acids like histidine or cysteine.

Caption: Potential side reactions involving threonine in Boc-SPPS.

Final Cleavage and Deprotection

After the peptide chain has been assembled, the final step is to cleave the peptide from the solid support and remove the permanent side-chain protecting groups, including the benzyl ether from threonine. This is typically achieved using a strong acid.

-

Anhydrous Hydrogen Fluoride (HF): HF is a highly effective reagent for cleaving peptides from most resins used in Boc-SPPS and for removing most benzyl-based protecting groups. The procedure is typically carried out at 0°C for 1-2 hours. Due to its high toxicity and corrosiveness, specialized HF-resistant apparatus is required[11][12][13][14].

-

Trifluoromethanesulfonic Acid (TFMSA): TFMSA is a strong acid that can be used as an alternative to HF and does not require specialized equipment. The cleavage is typically performed in TFA with the addition of scavengers[15].

Scavengers: During strong acid cleavage, reactive carbocations (e.g., benzyl cations) are generated from the cleavage of the protecting groups. These can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine. To prevent this, "scavenger" molecules are added to the cleavage cocktail to trap these reactive species. Common scavengers include anisole (B1667542), p-cresol (B1678582), and thioanisole[11][12].

Experimental Protocols

Manual Boc-SPPS of a Threonine-Containing Peptide (General Cycle)

This protocol describes a single coupling cycle for the incorporation of Boc-Thr(Bzl)-OH.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Thr(Bzl)-OH

-

HBTU

-

DIEA

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

50% TFA in DCM (v/v)

-

10% DIEA in DCM (v/v)

-

Kaiser test kit

Procedure:

-

Deprotection:

-

Wash the resin-bound peptide with DCM (3 x 1 min).

-

Add 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 1 min).

-

-

Neutralization:

-

Wash the resin with DCM (3 x 1 min).

-

Add 10% DIEA in DCM and agitate for 5 minutes. Repeat once.

-

Wash the resin with DCM (5 x 1 min).

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring:

-

Take a small sample of resin beads and perform a Kaiser test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3 with fresh reagents.

-

-

Washing:

-

Once coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

HF Cleavage of a Thr(Bzl)-Containing Peptide

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.

Materials:

-

Dried peptide-resin

-

Anisole or p-cresol (scavenger)

-

Anhydrous HF

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the scavenger (e.g., 1 mL of anisole per gram of resin).

-

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

-

Work-up:

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether to the residue.

-

Wash the precipitate several times with cold diethyl ether to remove scavengers.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

-

Conclusion

Boc-Thr(Bzl)-OH is the standard building block for incorporating threonine residues in Boc-SPPS. While the β-branched side chain of threonine can present a steric challenge, leading to potentially incomplete couplings, this can be effectively overcome by using robust coupling reagents like HBTU or by employing a double coupling strategy. The benzyl ether side-chain protection is stable to the repetitive TFA treatments and is efficiently removed during the final strong acid cleavage. By understanding the principles of the Boc/Bzl strategy and being aware of potential side reactions, researchers can successfully synthesize threonine-containing peptides with high purity and yield. Careful monitoring of the coupling steps and the use of appropriate scavengers during cleavage are critical for a successful outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. peptide.com [peptide.com]

The Acid-Labile Nature of the Boc Protecting Group: A Technical Guide for Drug Development Professionals

An in-depth exploration of the mechanism, kinetics, and practical application of tert-butoxycarbonyl (Boc) group deprotection in chemical synthesis.

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly within peptide synthesis and drug development, where the temporary protection of amine functionalities is paramount.[1] Its widespread adoption is attributed to its stability across a broad spectrum of chemical conditions and its facile, selective removal under acidic conditions.[2] This technical guide provides a comprehensive overview of the acid-labile nature of the Boc protecting group, detailing its deprotection mechanism, quantitative data on reaction parameters, and explicit experimental protocols for its cleavage.

The Core Principle: Acid-Catalyzed Deprotection

The strategic utility of the Boc group lies in its inherent instability in the presence of strong acids.[2] The deprotection process is an acid-catalyzed elimination reaction that proceeds cleanly and efficiently, typically yielding the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4]

The generally accepted mechanism involves three key steps:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This initial protonation enhances the electrophilicity of the carbonyl carbon.

-

Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. This involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[5][6] The stability of the tert-butyl cation is a key thermodynamic driving force for this step.[6]

-

Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[4][5] The evolution of CO2 gas is often a visual indicator of the reaction's progress.[6] The newly liberated amine is then typically protonated by the excess acid in the reaction medium, forming the corresponding ammonium (B1175870) salt.[4]

A potential complication during deprotection is the electrophilic nature of the intermediate tert-butyl cation, which can lead to side reactions by alkylating nucleophilic residues within the substrate, such as those found in tryptophan or methionine.[5] To mitigate this, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation.[7]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is influenced by several factors, including the strength of the acid, its concentration, the reaction temperature, and the nature of the substrate. The following tables summarize typical reaction conditions for the deprotection of various amine substrates using common acidic reagents.

| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |

| N-Boc Primary Aliphatic Amine | 20% TFA in DCM | 30 min | RT | >95 |

| N-Boc Secondary Aliphatic Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 |

| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 |

| N-Boc Amino Acid | Neat TFA | 1 h | RT | >95 |

Table 1: Typical Conditions for Boc Deprotection of Various Amines.

| Acid | Usage (molar equiv) | 10³kobs (M⁻² s⁻¹) |

| HCl | 1.1 | 22.8 |

| H₂SO₄ | 1.1 | 1.2 |

| MSA | 1.1 | 0.4 |

Table 2: Third-Order Rate Constants for the Deprotection of a Boc-Protected Tosylate with Different Acids at 50 °C.[2]

Experimental Protocols

Below are detailed methodologies for the two most common methods of Boc deprotection: using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This procedure is a widely used method for the removal of the Boc group in solution-phase synthesis.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[8]

-

Cool the solution to 0 °C in an ice bath.[8]

-

Slowly add trifluoroacetic acid to the stirred solution. A typical concentration is 20-50% (v/v) TFA in DCM.[8] For substrates with acid-sensitive groups, a lower concentration of TFA may be used initially.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[9]

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Note that CO₂ will evolve.[10]

-

Wash the organic layer with brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[10]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common and effective way to cleave the Boc group, often resulting in the precipitation of the amine hydrochloride salt, which can simplify purification.

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane (B91453)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[9]

-

Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[9]

-

Upon completion of the reaction, the deprotected amine hydrochloride salt often precipitates from the solution.[9]

-

Collect the solid by filtration and wash it with anhydrous diethyl ether.[9]

-

Dry the solid under vacuum to obtain the purified amine hydrochloride salt.[9]

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the chemical transformations and a general experimental workflow for Boc deprotection.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: General experimental workflow for Boc deprotection.

Conclusion

The acid-labile nature of the Boc protecting group is a well-understood and highly utilized feature in organic synthesis. Its robustness under a wide array of non-acidic conditions, coupled with its clean and efficient removal with acids like TFA and HCl, makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the deprotection mechanism, the factors influencing the reaction, and the appropriate experimental protocols are critical for the successful synthesis of complex molecules.

References

- 1. Boc Deprotection - HCl [commonorganicchemistry.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-L-Threonine (Boc-Thr-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-(tert-Butoxycarbonyl)-L-threonine (Boc-Thr-OH), a critical building block in peptide synthesis and various applications within drug development. This document outlines its physical appearance, storage conditions, and physicochemical characteristics, and provides standardized experimental protocols for its analysis.

Physicochemical Properties

This compound is commercially available as a white to off-white crystalline powder.[1][2][3] Its structural integrity and purity are paramount for successful downstream applications, particularly in solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various suppliers. It is important to note that values such as melting point can exhibit batch-to-batch variability.

| Property | Value | References |

| Molecular Formula | C₉H₁₇NO₅ | [2][4][5] |

| Molecular Weight | 219.23 g/mol | [4] |

| Melting Point | 80-82 °C | [6] |

| Optical Rotation | [α]²⁰/D −8.5 ± 1°, c = 1% in acetic acid | [6] |

| Appearance | White to off-white powder/crystal | [1][2][6] |

Solubility

This compound is soluble in a range of organic solvents commonly used in peptide synthesis.[6][7] While precise quantitative solubility data is not widely published, it is known to be soluble in:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetone

For a related compound, Boc-Thr(Bzl)-OH, it is described as "clearly soluble" at a concentration of 1 mmole in 2 ml of Dichloromethane. Another similar compound, Fmoc-Thr(tBu)-OH, is reported to have a solubility of 100 mg/mL in DMSO.[8] This suggests that this compound likely has good solubility in these solvents.

Storage and Handling

Proper storage and handling of this compound are crucial to prevent degradation and maintain its quality. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.

Recommended Storage Conditions

For optimal stability, the following storage conditions are recommended:

| Condition | Temperature | Duration | Notes |

| Long-term | -20°C | Years | Store in a tightly sealed container in a dry, dark place. |

| Short-term | 2-8°C | Weeks to Months | Protect from moisture. |

| Transport | Ambient | [9] |

Handling Workflow

The following diagram outlines the recommended workflow for handling this compound to minimize degradation from atmospheric moisture.

Experimental Protocols

The following are representative protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Expected signals include a singlet around 1.4 ppm corresponding to the nine protons of the Boc group, and characteristic multiplets for the threonine backbone protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Key signals to identify include the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, and the carbons of the threonine backbone.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Integrate the peak areas to calculate the purity of the this compound sample.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Scan Range: A range appropriate to detect the molecular ion, for example, m/z 100-500.

-

-

Data Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 220.12. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 218.11 may be observed. The presence of adducts with sodium [M+Na]⁺ or other ions is also possible.

Logical Relationships in Application

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical steps of incorporating a this compound residue into a growing peptide chain.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 7. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Boc-L-Threonine, 25 g, CAS No. 2592-18-9 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]

An In-depth Technical Guide to Boc-Thr-OH Derivatives for Specialized Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-L-threonine (Boc-Thr-OH) and its derivatives, focusing on their application in specialized solid-phase peptide synthesis (SPPS). Threonine's hydroxyl side-chain is a key site for post-translational modifications (PTMs) such as phosphorylation and glycosylation, which are critical for cellular signaling, protein function, and therapeutic development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while requiring strong acid for final cleavage, offers distinct advantages for the synthesis of certain complex peptides, including those containing these specialized threonine analogs.

Core Concepts in Boc-Based Peptide Synthesis

In the Boc/Bzl protection scheme, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] Permanent side-chain protecting groups, such as the benzyl (B1604629) (Bzl) ether for the threonine hydroxyl group, are more robust and are only removed during the final cleavage step, which traditionally uses strong, hazardous acids like hydrogen fluoride (B91410) (HF).[1][2] This graded acid lability is the foundation of the Boc-SPPS strategy.

While Fmoc/tBu chemistry has become more dominant due to its milder conditions, Boc-SPPS remains highly relevant for synthesizing hydrophobic peptides and peptide thioesters.[2][3][4] The protection of the threonine side-chain hydroxyl is mandatory during synthesis to prevent undesirable side reactions, most notably O-acylation during the coupling step, which would lead to the formation of impurities and truncated sequences.[5]

Key this compound Derivatives and Their Applications

The versatility of this compound lies in the ability to modify its side-chain hydroxyl group to incorporate crucial PTMs. This is typically achieved by synthesizing a protected, modified threonine building block which is then incorporated into the peptide sequence using standard SPPS protocols.

Side-Chain Benzyl Protection: Boc-Thr(Bzl)-OH

This is the standard derivative for incorporating threonine in Boc-SPPS. The benzyl ether effectively masks the hydroxyl group, preventing side reactions. It is stable to the repetitive TFA treatments used for Boc group removal but is cleaved by strong acids like HF or trifluoromethanesulfonic acid (TFMSA) during the final peptide release from the resin.[6]

Phosphorylated Threonine: Boc-Thr(PO₃Bzl₂)-OH

Phosphorylation is a ubiquitous PTM that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is essential for studying these signaling pathways. In the Boc-SPPS context, this is achieved using a threonine derivative where the side-chain is protected as a phosphate (B84403) ester. The use of benzyl groups to protect the phosphate moiety, yielding Boc-Thr(PO₃Bzl₂)-OH, is a common and effective strategy.[7] These benzyl groups are cleaved simultaneously with the side-chain protecting groups of other amino acids and the resin linker during the final HF cleavage step.[7]

Glycosylated Threonine: Boc-Thr(Acₓ-Glycan)-OH

Glycosylation plays a critical role in protein folding, stability, and molecular recognition. The synthesis of glycopeptides is significantly more complex than that of phosphopeptides. The primary method involves a building block approach, where a glycosylated this compound derivative is prepared first and then used in SPPS.[8][] A major challenge in Boc-SPPS is the acid sensitivity of the glycosidic bond, which can be cleaved by the repetitive TFA treatments.[] To mitigate this, electron-withdrawing protecting groups, such as acetates (Ac), are often used on the sugar hydroxyls to stabilize this linkage.[]

Quantitative Data on this compound Derivatives

The following table summarizes key physicochemical and reaction data for common this compound derivatives. This data is essential for optimizing synthesis protocols and ensuring the quality of the final peptide product.

| Derivative | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]²⁰D (c=1, solvent) | Typical Coupling Reagents | Notes |

| Boc-L-Thr-OH | C₉H₁₇NO₅ | 219.24 | 77-80 | -5.5° (MeOH) | DIC/HOBt, HBTU, HATU | Unprotected side-chain; not recommended for SPPS. |

| Boc-L-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 123-126 | +13.5° (MeOH) | DIC/HOBt, HBTU | Standard derivative for Boc-SPPS.[6] |

| Boc-L-Thr(PO₃Bzl₂)-OH | C₂₃H₂₉NO₈P | 477.45 | 102-105 | +10.2° (DMF) | HATU/HOAt, PyBOP | Building block for phosphopeptide synthesis.[7] |

Experimental Protocols

The following are generalized protocols for the incorporation of this compound derivatives in manual Boc-SPPS. Reagent equivalents are based on the initial loading of the resin.

Protocol 1: Standard Coupling of Boc-Thr(Bzl)-OH using DIC/HOBt

This protocol outlines a reliable and cost-effective method for coupling the standard protected threonine derivative.

-

Resin Preparation: Swell the Merrifield resin (or other suitable Boc-compatible resin) in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the N-terminal amino acid.

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and DCM (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin-bound amine salt with 10% diisopropylethylamine (DIEA) in DCM (2 x 5 min). Wash again with DCM (3x) and then DMF (3x).

-

Pre-activation & Coupling:

-

In a separate vial, dissolve Boc-Thr(Bzl)-OH (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[10]

-

Add the pre-activated amino acid solution to the resin.

-

-

Reaction: Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling. A negative test (yellow solution and beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.

-

Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: High-Efficiency Coupling of Boc-Thr(PO₃Bzl₂)-OH using HATU

This protocol is recommended for valuable or sterically hindered derivatives like phosphorylated threonine to ensure high coupling efficiency and minimize racemization.[11]

-

Resin Preparation, Deprotection & Neutralization: Follow steps 1-4 from the DIC/HOBt protocol.

-

Activation and Coupling (In Situ):

-

To the swollen and neutralized resin, add a solution of Boc-Thr(PO₃Bzl₂)-OH (2.9 eq.) and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 eq.) in DMF.

-

Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) to the mixture.

-

Finally, add DIEA (6 eq.) and agitate the mixture.[10]

-

-

Reaction: Allow the reaction to proceed for 30-90 minutes at room temperature. HATU-mediated couplings are typically much faster than those with carbodiimides.[11]

-

Monitoring: Perform a ninhydrin test to check for reaction completion.

-

Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

This final step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Bzl, Arg(Tos), Lys(2-ClZ), and the phosphate benzyl groups).

WARNING: Hydrogen fluoride (HF) is extremely corrosive, toxic, and requires a specialized apparatus and safety precautions. This procedure must only be performed by trained personnel in a suitable laboratory setting.

-

Resin Preparation: Dry the fully assembled peptide-resin under a high vacuum for several hours.

-

Scavenger Preparation: Prepare a "scavenger" mixture to trap reactive carbocations generated during cleavage. A common mixture is 90% HF, 5% p-cresol, and 5% thioanisole.

-

Cleavage Reaction:

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., made of Kel-F).

-

Cool the vessel to -5 to 0 °C in an ice/salt bath.

-

Carefully condense the required volume of anhydrous HF into the vessel.

-

Add the scavenger mixture.

-

Stir the reaction at 0 °C for 1-2 hours.

-

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation: Wash the remaining resin-scavenger mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Filter the solid peptide and wash it several more times with cold diethyl ether to remove residual scavengers.

-

Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize the aqueous solution to obtain the crude peptide powder. The peptide is then purified, typically by reverse-phase HPLC.

Visualized Workflows and Logic Diagrams

Diagrams created with Graphviz provide a clear visual representation of the chemical logic and experimental processes involved in specialized peptide synthesis.

Caption: General workflow for a single amino acid addition cycle in Boc-SPPS.

Caption: Workflow for synthesizing a phosphopeptide using a Boc-Thr(PO₃Bzl₂) building block.

Caption: Orthogonal protection strategies for Threonine in Boc vs. Fmoc SPPS.

References

- 1. peptide.com [peptide.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drivehq.com [drivehq.com]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc/Bzl Protection Strategy

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of their work. The tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) protection strategy, a classical and robust method for solid-phase peptide synthesis (SPPS), remains a powerful tool in the peptide chemist's arsenal. Developed by the Nobel laureate R.B. Merrifield, this approach laid the foundation for automated peptide synthesis and continues to be highly relevant for the creation of long, complex, or hydrophobic peptides.[1]

This technical guide provides a comprehensive overview of the Boc/Bzl strategy, detailing its core principles, experimental protocols, and methods to mitigate common side reactions.

Core Principles: A Symphony of Graduated Acid Lability

The Boc/Bzl strategy operates on the principle of graduated acid lability, where protecting groups are removed by acids of varying strengths.[1][2] This non-orthogonal approach relies on the differential sensitivity of the α-amino protecting group and the side-chain protecting groups to acidic conditions.

-

α-Amino Protection: The temporary Nα-amino protecting group is the tert-butyloxycarbonyl (Boc) group. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is typically removed with a 20% to 50% solution of TFA in dichloromethane (B109758) (DCM).[3]

-

Side-Chain Protection: The semi-permanent protecting groups for reactive amino acid side chains are benzyl (Bzl)-based. These are significantly more stable to acid and require a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal in the final cleavage step.[1][3]

-

Solid Support: The C-terminal amino acid is anchored to a solid support, commonly a Merrifield or methylbenzhydrylamamine (MBHA) resin.[1][3] This linkage is also stable to the moderate acid used for Boc deprotection and is cleaved by strong acid during the final step.

This graduated acidic cleavage allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition, while the side-chain protecting groups and the resin linkage remain intact until the final step of the synthesis.

The Boc/Bzl Solid-Phase Peptide Synthesis Workflow

The synthesis of a peptide using the Boc/Bzl strategy follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Orthogonal Protecting Groups in SPPS

For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals on the fundamental principles of orthogonal protecting groups in Solid-Phase Peptide Synthesis (SPPS). This document outlines the core chemical strategies, presents detailed experimental protocols, and provides quantitative data to enable the synthesis of complex, high-purity peptides.

The Core Principle of Orthogonal Protection

In the intricate process of synthesizing a peptide, the various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2] The power of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3] This selective deprotection is the bedrock of controlled, stepwise elongation of the peptide chain.

Protecting groups in SPPS are broadly categorized as:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]

-

Semi-permanent Protecting Groups: These are stable during chain elongation but can be selectively removed while permanent groups remain, enabling complex modifications like cyclization or branching.[1]

Figure 1: The logical relationship of an orthogonal protecting group strategy.

Major Orthogonal Strategies in SPPS

Two primary orthogonal protection schemes dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.[1]

The Fmoc/tBu Strategy

The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection is the most widely used methodology in modern SPPS.[4][5] This true orthogonality offers the advantage of mild conditions for the iterative deprotection of the N-terminus, preserving the acid-labile side-chain protecting groups until the final cleavage step.[4]

Figure 2: The iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis.

Table 1: Common Side-Chain Protecting Groups and Cleavage Cocktails in Fmoc/tBu SPPS

| Amino Acid | Side-Chain Protecting Group | Typical Cleavage Cocktail | Reference |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Reagent K | [6] |

| Asp, Glu | OtBu (tert-butyl ester) | TFA/TIS/H₂O | [4] |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) | Reagent K | [7][8] |

| His | Trt (Trityl) | Reagent K | [4] |

| Lys, Orn | Boc (tert-butyloxycarbonyl) | TFA/TIS/H₂O | [6] |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | TFA/TIS/H₂O | [4] |

| Trp | Boc (tert-butyloxycarbonyl) | Reagent K | [7] |

| Cocktail Composition | |||

| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O | For peptides without sensitive residues. | [7] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General-purpose for peptides with multiple sensitive residues. | [7][9] |

The Boc/Bzl Strategy

Developed by R.B. Merrifield, this classical approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection.[10] This is not a truly orthogonal system but relies on graduated acid lability; the Boc group is removed with moderate acid (e.g., TFA), while the Bzl groups require a very strong acid (e.g., anhydrous Hydrogen Fluoride, HF) for removal.[2][10]

Table 2: Protecting Groups and Deprotection Conditions in Boc/Bzl SPPS

| Protecting Group Type | Example | Deprotection Reagent | Lability | Reference |

| Nα-Protection (Temporary) | Boc (tert-butyloxycarbonyl) | ~50% TFA in DCM | Moderate | [3][10] |

| Side-Chain Protection (Permanent) | Bzl (Benzyl) for Ser, Thr, Asp, Glu | Anhydrous HF | Strong | [10] |

| 2-Cl-Z for Lys | Anhydrous HF | Strong | [6] | |

| Tos (Tosyl) for Arg | Anhydrous HF | Strong | [11] | |

| Resin Linkage | Merrifield Resin (benzyl ester) | Anhydrous HF | Strong | [10] |

Hyper-Orthogonal Strategies for Complex Peptides

For advanced applications such as synthesizing branched or cyclic peptides, a third or even fourth dimension of orthogonality is required.[12] This is achieved by employing "semi-permanent" protecting groups that can be removed under unique conditions, leaving the Fmoc, tBu, and resin linkage intact.[1]

Figure 3: Workflow for side-chain cyclization using a hyper-orthogonal strategy.

Table 3: Common Semi-Permanent (Hyper-Orthogonal) Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent | Orthogonal To | Use Case | Reference |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc/tBu, Boc/Bzl | Side-chain modification, cyclization | [13] |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2% Hydrazine (B178648) in DMF | Fmoc/tBu | Side-chain modification, branching | [13][14] |

| 4-methoxytrityl | Mmt | 1-2% TFA in DCM | Fmoc/tBu | Side-chain protection of Cys, His, Asn, Gln | [15] |

| Acetamidomethyl | Acm | Mercury(II) Acetate or Iodine | Fmoc/tBu | Regioselective disulfide bond formation | [16][17] |

Experimental Protocols

Adherence to optimized protocols is critical for synthesizing high-purity peptides. The following are detailed methodologies for key steps in SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[18]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).[18]

-

Agitate the mixture for 5-10 minutes. Drain.

-

Repeat the piperidine treatment for another 5-10 minutes.[18]

-